molecular formula C9H10O3 B041466 methyl 2-phenoxyacetate CAS No. 2065-23-8

methyl 2-phenoxyacetate

Cat. No. B041466
Key on ui cas rn: 2065-23-8
M. Wt: 166.17 g/mol
InChI Key: BZCKRPHEZOHHBK-UHFFFAOYSA-N
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Patent
US04613682

Procedure details

Illustrative Embodiment 1 is repeated with a mixture of 32 g of phenol, 56 g of methyl chloroacetate, 13 g of methanol and 8 g of dimethoxy benzene (as a gas chromatograph standard). Methyl phenoxy acetate is formed.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][C:10]([O:12][CH3:13])=[O:11].COC1C=CC=CC=1OC>CO>[CH3:13][O:12][C:10]([CH2:9][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:11]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
56 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
13 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)COC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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